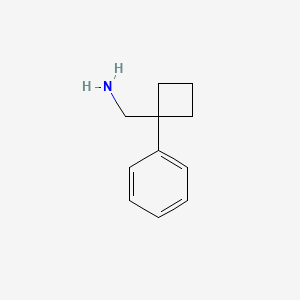
(1-Phenylcyclobutyl)methylamine
Cat. No. B1611328
Key on ui cas rn:
91245-59-9
M. Wt: 161.24 g/mol
InChI Key: AUOZFCSMXYBIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04755594
Procedure details


(1-Phenylcyclobutyl)methylamine is prepared from phenylacetonitrile (2.93 g, 25 mmol) and 1,3-dibromopropane (7.57 g, 37.5 mmol) as described in Example 1 in 62% yield. The above amine (1.61 g, 10 mmol) is reacted with 6-chloropurine riboside (2.87 g, 10 mmol) as described in Example 1. As the compound did not crystallize it is purified by removal of the solvent under reduced pressure, followed by dissolving the residual gum in ethyl acetate (50 mL) and washing it with water (2×25 mL) and saturated brine (25 mL) and drying (MgSO4). The solvent is removed under reduced pressure and the residual gum is subjected to flash chromatography on silica gel, eluting with 5% CH3OH in CHCl3. N6-((1-phenylcyclobutyl)methyl)adenosine (2.40 g, 58%) is obtained as a white solid foam m.p. 95°-118° C. Found: C, 61.21; H, 6.23; N, 17.24%. C21H25N5O4 calculated requires: C, 61.31; H, 6.08; N, 17.03%.


[Compound]
Name
amine
Quantity
1.61 g
Type
reactant
Reaction Step Two

Name
6-chloropurine riboside
Quantity
2.87 g
Type
reactant
Reaction Step Two

Yield
62%

Yield
58%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[CH2:11][CH2:12][CH2:13]Br.[CH:15]1[N:20]=[C:19](Cl)[C:18]2[N:22]=[CH:23][N:24]([C@@H:25]3[O:29][C@H:28]([CH2:30][OH:31])[C@@H:27]([OH:32])[C@H:26]3[OH:33])[C:17]=2[N:16]=1>>[C:1]1([C:7]2([CH2:8][NH2:9])[CH2:13][CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:1]1([C:7]2([CH2:8][NH:9][C:19]3[C:18]4[N:22]=[CH:23][N:24]([C:17]=4[N:16]=[CH:15][N:20]=3)[C@@H:25]3[O:29][C@H:28]([CH2:30][OH:31])[C@@H:27]([OH:32])[C@H:26]3[OH:33])[CH2:13][CH2:12][CH2:11]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.93 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC#N
|
|
Name
|
|
|
Quantity
|
7.57 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCBr
|
Step Two
[Compound]
|
Name
|
amine
|
|
Quantity
|
1.61 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
6-chloropurine riboside
|
|
Quantity
|
2.87 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
As the compound did not crystallize it
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by removal of the solvent under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving the residual gum in ethyl acetate (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washing it with water (2×25 mL) and saturated brine (25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 5% CH3OH in CHCl3
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCC1)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 62% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1(CCC1)CNC=1C=2N=CN([C@H]3[C@H](O)[C@H](O)[C@@H](CO)O3)C2N=CN1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: PERCENTYIELD | 58% | |
| YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
